benzyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a 1,2,4-triazole ring, an indole ring, and a thioacetate group. It also contains a 2,5-dimethoxyphenyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this exact compound are not available in the retrieved data, indole derivatives are generally synthesized using various methods . For instance, a regioselective Sonogashira cyclization reaction was carried out in the presence of CuI as a catalyst to obtain similar compounds .Molecular Structure Analysis
The molecular formula of this compound is C27H24N4O4S, and its molecular weight is 500.57. The structure includes several functional groups and rings, which contribute to its chemical properties.Scientific Research Applications
Synthesis and Antioxidant Properties
The synthesis of derivatives related to benzyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate has been explored, with a focus on evaluating their antioxidant properties. For instance, Dmitro V. Dovbnya et al. (2022) developed preparative methods for synthesizing compounds with similar structural motifs, investigating their antioxidant activity via in vitro methods. The compounds exhibited significant antioxidant capabilities, suggesting potential applications in fields requiring antioxidant properties (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Antitumor and Anticancer Activities
Several studies have synthesized and evaluated derivatives for antitumor and anticancer activities. For example, M. A. El-Moneim et al. (2011) explored the antitumor activities of nitrogen heterocycles, highlighting the potential of these compounds in developing new antitumor drugs (El-Moneim, El‐Deen, & El-Fattah, 2011). Similarly, Derya Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones, investigating their anticancer properties and demonstrating their efficacy against various cancer cell lines (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
Corrosion Inhibition
Compounds with similar structural components have been examined for their corrosion inhibition capabilities. Zhiyong Hu et al. (2016) synthesized benzothiazole derivatives to study their effect against steel corrosion in acidic environments, revealing high inhibition efficiencies (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Molecular-Level Studies
G. Gece and S. Bilgiç (2012) performed density functional theory calculations on compounds containing methylthiophenyl moieties to analyze their zinc corrosion inhibition mechanisms, providing insights into the relationship between molecular structures and inhibition efficiencies (Gece & Bilgiç, 2012).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the retrieved data. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of such compounds and their analogs is an active area of research, and future studies may focus on exploring their potential applications in various fields .
properties
IUPAC Name |
benzyl 2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-33-19-12-13-24(34-2)23(14-19)31-26(21-15-28-22-11-7-6-10-20(21)22)29-30-27(31)36-17-25(32)35-16-18-8-4-3-5-9-18/h3-15,28H,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKBQFJXHKOCMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)OCC3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate |
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